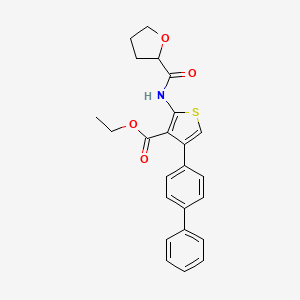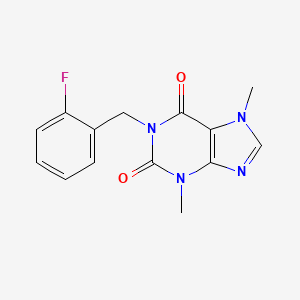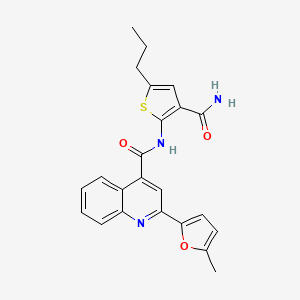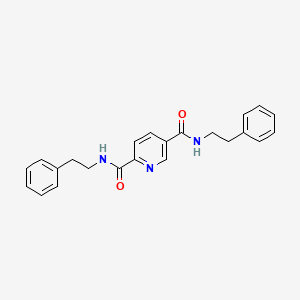![molecular formula C20H20ClNO2S B11117608 3-chloro-N-[4-(pentyloxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11117608.png)
3-chloro-N-[4-(pentyloxy)phenyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N~2~-[4-(PENTYLOXY)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N~2~-[4-(PENTYLOXY)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of Chlorine: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of Pentoxyphenyl Group: The pentoxyphenyl group is introduced through a nucleophilic substitution reaction using a pentoxyphenyl halide and a base.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N~2~-[4-(PENTYLOXY)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohol or amine derivatives.
Scientific Research Applications
3-CHLORO-N~2~-[4-(PENTYLOXY)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity, including anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-CHLORO-N~2~-[4-(PENTYLOXY)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-CHLORO-N~2~-[4-(METHOXY)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- 3-CHLORO-N~2~-[4-(ETHOXY)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- 3-CHLORO-N~2~-[4-(BUTYLOXY)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Uniqueness
The uniqueness of 3-CHLORO-N~2~-[4-(PENTYLOXY)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The pentoxy group, in particular, influences the compound’s lipophilicity and membrane permeability, which are critical factors in its biological efficacy.
Properties
Molecular Formula |
C20H20ClNO2S |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-chloro-N-(4-pentoxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H20ClNO2S/c1-2-3-6-13-24-15-11-9-14(10-12-15)22-20(23)19-18(21)16-7-4-5-8-17(16)25-19/h4-5,7-12H,2-3,6,13H2,1H3,(H,22,23) |
InChI Key |
NTPYZQOPMDILFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid](/img/structure/B11117527.png)
![Terephthalaldehyde 1,4-bis[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11117529.png)
![2-[(2E)-1,3-Bis(4-amino-1,2,5-oxadiazol-3-YL)-2-triazen-1-YL]-N'-[(E)-(2-nitrophenyl)methylene]acetohydrazide](/img/structure/B11117542.png)

![2-bromo-N-(2-{(2E)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)](/img/structure/B11117554.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B11117560.png)


![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B11117581.png)
![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide](/img/structure/B11117582.png)

![2-cyano-2-cycloheptylidene-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11117592.png)
![11-benzyl-5-(4-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11117595.png)
![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B11117600.png)
